4-Methylfuro[2,3-b]pyridine
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Overview
Description
4-Methylfuro[2,3-b]pyridine is a heterocyclic compound that consists of a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties, including potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylfuro[2,3-b]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 3-alkynyl-1-methylpyridin-2(1H)-ones in the presence of molecular iodine . Another approach is the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves scalable reactions such as cyclization and condensation, which can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylfuro[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound .
Scientific Research Applications
4-Methylfuro[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including anticancer properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 4-Methylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine: A closely related compound with similar pharmacological properties.
Furo[3,2-b]pyridine: Another isomer with distinct biological activities.
Furo[3,4-b]pyridine: Exhibits different reactivity and biological properties.
Uniqueness
4-Methylfuro[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position enhances its stability and reactivity compared to other furo[2,3-b]pyridine derivatives .
Properties
IUPAC Name |
4-methylfuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCQEKLBXDNEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC2=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719679 |
Source
|
Record name | 4-Methylfuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50839-94-6 |
Source
|
Record name | 4-Methylfuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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